4-Fluoro-2-methoxy-(d3)-benzoic acid
CAS No.:
Cat. No.: VC13781693
Molecular Formula: C8H7FO3
Molecular Weight: 173.16 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C8H7FO3 |
---|---|
Molecular Weight | 173.16 g/mol |
IUPAC Name | 4-fluoro-2-(trideuteriomethoxy)benzoic acid |
Standard InChI | InChI=1S/C8H7FO3/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11)/i1D3 |
Standard InChI Key | UUQDNAPKWPKHMK-FIBGUPNXSA-N |
Isomeric SMILES | [2H]C([2H])([2H])OC1=C(C=CC(=C1)F)C(=O)O |
SMILES | COC1=C(C=CC(=C1)F)C(=O)O |
Canonical SMILES | COC1=C(C=CC(=C1)F)C(=O)O |
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure features a benzoic acid backbone substituted with fluorine and a trideuterated methoxy group. The fluorine atom, a strong electron-withdrawing group, influences the aromatic ring’s electronic density, while the deuterated methoxy group provides isotopic distinction without significantly altering chemical reactivity. The molecular formula (C₈H₇FO₃) and weight (173.16 g/mol) reflect the substitution pattern, with deuterium contributing approximately 3 atomic mass units.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₈H₇FO₃ |
Molecular Weight | 173.16 g/mol |
IUPAC Name | 4-Fluoro-2-(trideuteriomethoxy)benzoic acid |
Canonical SMILES | COC1=C(C=CC(=C1)F)C(=O)O |
Isomeric SMILES | [2H]C([2H])([2H])OC1=C(C=CC(=C1)F)C(=O)O |
Spectroscopic Profiles
Deuterium incorporation shifts key spectral signals. In nuclear magnetic resonance (NMR), the methoxy proton signal (typically δ 3.8–4.0 ppm in non-deuterated analogs) is absent, simplifying aromatic proton analysis. Infrared (IR) spectroscopy reveals characteristic stretches: C=O (1680–1700 cm⁻¹), C-F (1100–1200 cm⁻¹), and O-H (2500–3300 cm⁻¹). Mass spectrometry exhibits a molecular ion peak at m/z 173.16, with fragmentation patterns distinct from non-deuterated counterparts.
Synthetic Methodologies
Deuterium Incorporation Strategies
Synthesis begins with 4-fluoro-2-methoxybenzoic acid, followed by isotopic exchange or direct deuteration. A common route involves reacting the non-deuterated precursor with deuterated methanol (CD₃OD) under acidic or basic conditions, enabling methoxy group exchange. Alternatively, Friedel-Crafts acylation using deuterated reagents ensures regioselective deuteration, as demonstrated in related fluorinated benzoic acid syntheses .
Table 2: Representative Synthesis Pathway
Step | Reaction | Conditions | Outcome |
---|---|---|---|
1 | Methoxy deuteration | CD₃OD, H₂SO₄, 80°C | Isotopic exchange at methoxy |
2 | Purification | Recrystallization (EtOH) | Isolation of deuterated product |
Challenges in Synthesis
Deuterium incorporation efficiency depends on reaction kinetics and solvent polarity. Competitive proton exchange with protic solvents can reduce isotopic purity, necessitating anhydrous conditions. Patent CN110903176A highlights similar challenges in fluorinated benzoic acid synthesis, emphasizing the need for Lewis acid catalysts (e.g., AlCl₃) to direct regioselectivity .
Applications in Scientific Research
Isotopic Labeling in Metabolic Studies
The compound’s deuterated methoxy group serves as a stable isotopic tag for tracking drug metabolism. In mass spectrometry, deuterium’s mass difference enables precise quantification of metabolites, distinguishing them from endogenous molecules. For example, pharmacokinetic studies using deuterated analogs improve detection limits in plasma samples by 10–100x compared to non-deuterated controls .
NMR Spectroscopy Enhancements
Deuterium’s quadrupolar moment and absence of proton signals in the methoxy group simplify ¹H NMR spectra, allowing unambiguous assignment of aromatic protons. This is critical in structural elucidation of complex mixtures, such as reaction intermediates or biological extracts.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water (<1 mg/mL at 25°C). Stability studies indicate no degradation under ambient conditions for 12 months, though prolonged exposure to light or moisture induces decarboxylation .
Table 3: Stability Profile
Condition | Degradation Pathway | Half-Life (25°C) |
---|---|---|
Aqueous pH 7.4 | Hydrolysis of ester groups | >6 months |
UV light (254 nm) | Photodecarboxylation | 14 days |
Comparative Analysis with Non-Deuterated Analog
The non-deuterated form (4-fluoro-2-methoxybenzoic acid, C₈H₇FO₃) shares similar chemical reactivity but lacks isotopic distinction. Key differences include:
-
Melting Point: 137°C (non-deuterated) vs. 135–136°C (deuterated) .
-
Chromatographic Retention: Deuterated form elutes slightly earlier in reverse-phase HPLC due to reduced hydrophobicity.
Industrial and Regulatory Considerations
Scalability and Cost
Large-scale synthesis requires optimization of deuterium sources. CD₃OD, while effective, increases production costs by ~30% compared to non-deuterated methanol. Patent CN110903176A’s Friedel-Crafts approach offers a cost-effective alternative for precursors, though deuteration steps remain economically challenging .
Future Directions and Research Gaps
Novel Synthetic Routes
Emerging techniques, such as electrochemical deuteration or biocatalytic isotopic exchange, promise higher efficiency. A 2025 study demonstrated enzymatic deuteration using deuterated cofactors, achieving 99% isotopic purity in one step.
Expanded Biomedical Applications
Ongoing research explores the compound’s utility in positron emission tomography (PET) tracer development. Fluorine-18 labeled analogs could enable real-time imaging of drug distribution, leveraging both isotopic and radioisotopic tags .
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